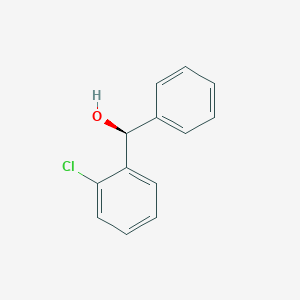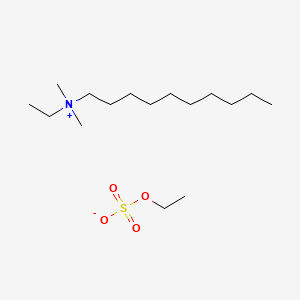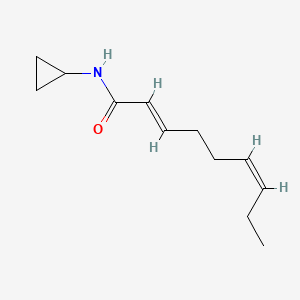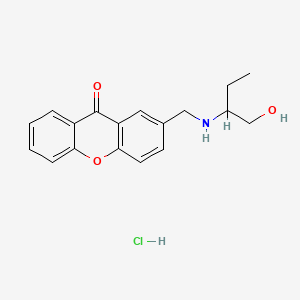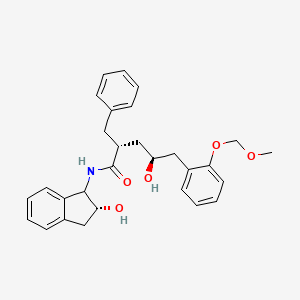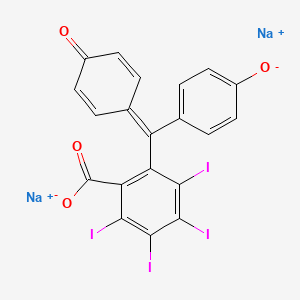
(R)-4'-Hydroxyflurbiprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4’-Hydroxyflurbiprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) derivative of flurbiprofen. It is known for its potent anti-inflammatory and analgesic properties. The compound is particularly interesting due to its stereochemistry, which plays a crucial role in its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4’-Hydroxyflurbiprofen typically involves the resolution of racemic flurbiprofen followed by selective hydroxylation. One common method includes the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-4’-Hydroxyflurbiprofen generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-4’-Hydroxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired product.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
®-4’-Hydroxyflurbiprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of ®-4’-Hydroxyflurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurbiprofen: The parent compound, which is a racemic mixture.
Ibuprofen: Another widely used NSAID with similar anti-inflammatory properties.
Ketoprofen: Known for its potent analgesic effects.
Uniqueness
®-4’-Hydroxyflurbiprofen stands out due to its specific stereochemistry, which enhances its efficacy and reduces side effects compared to its racemic counterpart. Its unique hydroxyl group also allows for additional chemical modifications, making it a versatile compound in pharmaceutical research.
Eigenschaften
CAS-Nummer |
124097-43-4 |
|---|---|
Molekularformel |
C15H13FO3 |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
(2R)-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m1/s1 |
InChI-Schlüssel |
GTSMMBJBNJDFRA-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




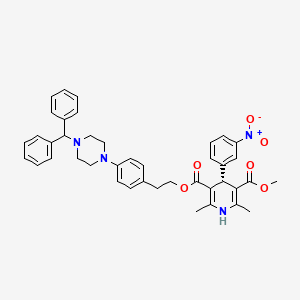
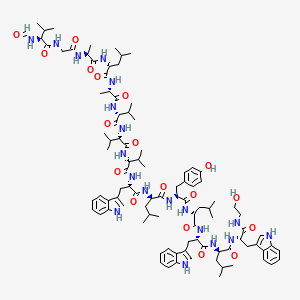
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
